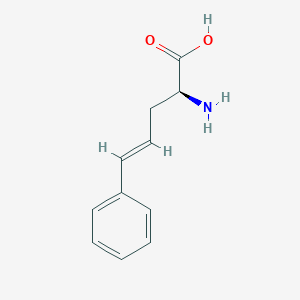

(S)-2-氨基-5-苯基戊-4-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-Amino-5-phenylpent-4-enoic acid, also known as (S)-2-amino-5-phenylpentanoic acid and abbreviated as (S)-2-APP, is a naturally occurring amino acid found in proteins and peptides. It is an important component of the human body and is involved in many biochemical and physiological processes. (S)-2-APP is an important intermediate in the synthesis of many compounds, including drugs, hormones, and vitamins. In addition, it is a key component in the synthesis of some of the most important neurotransmitters, such as serotonin and dopamine.

科学研究应用

流感病毒研究:(S)-APP 已在流感病毒研究的背景下得到研究。McKimm-Breschkin 等人 (1996) 研究了包括 (S)-APP 在内的化合物产生耐药性流感病毒变体的能力,突出了其在理解病毒对神经氨酸酶抑制剂的耐药性中的重要性 (McKimm-Breschkin 等人,1996)。

氨基酸合成:已探索 (S)-APP 作为毒素中组成氨基酸的合成和拆分,表明其在化学合成和生物学研究中的作用。Shimohigashi 等人 (1976) 讨论了 L-2-氨基-5-芳基戊酸的制备,包括 (S)-APP,作为毒素中的组成氨基酸 (Shimohigashi 等人,1976)。

神经科学研究:(S)-APP 已因其在神经科学中的特性而被研究,特别是它与 GABA 受体的相互作用。Dickenson 等人 (1988) 发现 (S)-APP 的衍生物表现出 GABAB 受体拮抗剂活性和 GABAA 受体激动剂特性 (Dickenson 等人,1988)。

抗菌活性:与 (S)-APP 相关的化合物的抗菌特性已得到研究。Banday 等人 (2010) 研究了包括 (S)-APP 在内的衍生物的抗菌活性,显示了它们在对抗细菌感染中的潜力 (Banday 等人,2010)。

海洋细菌研究:已研究 (S)-APP 在海洋细菌中的作用及其对肽结构的贡献。Um 等人 (2013) 从海洋细菌中发现了一种含有 (S)-APP 变体的肽,突出了其在海洋微生物学中的重要性 (Um 等人,2013)。

一氧化氮合酶抑制剂的合成:对 (S)-APP 的研究还集中在其在设计一氧化氮合酶抑制剂中的应用。Ulhaq 等人 (1998) 探索了 (S)-APP 的衍生物作为潜在的抑制剂,表明其与酶调节和药物设计有关 (Ulhaq 等人,1998)。

癌症研究:研究还检查了 (S)-APP 衍生物对癌细胞的影响。Zayed 等人 (2019) 研究了包括 (S)-APP 在内的化合物对癌细胞的细胞毒性,表明其在癌症治疗中的潜在应用 (Zayed 等人,2019)。

非蛋白氨基酸的合成:Fadnavis 等人 (2006) 使用 (S)-APP 对非蛋白氨基酸的不对称合成进行了研究,强调了其在合成特殊氨基酸中的作用 (Fadnavis 等人,2006)。

作用机制

安全和危害

属性

IUPAC Name |

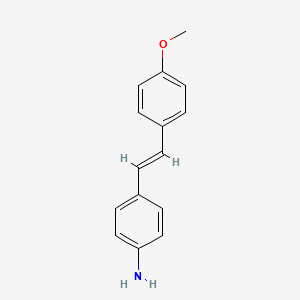

(E,2S)-2-amino-5-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-QBBOHKLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is there interest in modifying the enzyme phenylalanine ammonia-lyase (PcPAL) to produce L-Styrylalanine?

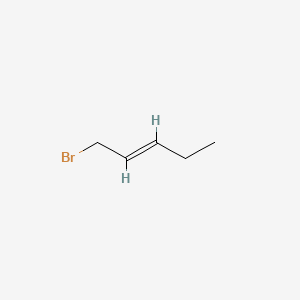

A1: L-Styrylalanine and its derivatives are considered challenging to synthesize using traditional chemical methods. [] The study investigates a biocatalytic approach using a modified enzyme, phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL), to produce these valuable compounds. By introducing a specific mutation (F137V) in the enzyme's active site, researchers aimed to accommodate the larger styrylalanine substrate and improve the enzyme's catalytic efficiency for L-styrylalanine synthesis. []

Q2: What were the limitations of the wild-type PcPAL in producing L-Styrylalanine, and how did the F137V mutation address these limitations?

A2: The wild-type PcPAL exhibited significantly lower catalytic efficiency (777-fold lower kcat/KM) for L-Styrylalanine compared to its natural substrate, L-Phenylalanine. [] Molecular modeling suggested that this reduced activity was due to steric hindrance between the bulky aromatic ring of L-Styrylalanine and the phenyl ring of phenylalanine residue 137 (F137) within the enzyme's active site. [] The F137V mutation replaced the bulky phenylalanine with a smaller valine residue, creating a more spacious active site. This change facilitated better accommodation of L-Styrylalanine and resulted in a mutant enzyme (F137V-PcPAL) with significantly improved catalytic efficiency for L-Styrylalanine synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)